molecular formula C11H16BrN3O2 B2451721 tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 2166639-82-1

tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B2451721
CAS No.: 2166639-82-1
M. Wt: 302.172
InChI Key: KBYGXEPZXQQAAZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate” is a chemical compound. Based on its name, it likely contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often of interest due to their utility in various mechanistic and synthetic studies, as well as for various biological applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, as has been done for similar compounds . The structure would likely involve a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group, a bromo group, and a carboxylate group attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been known to react with various nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, infrared spectroscopy, and NMR spectroscopy .

Scientific Research Applications

Convertible Reagent in Ugi Reaction

Tert-butyl amides derived from tert-butyl isocyanide (T-BuNC) and 5-substituted-1 H-pyrazole-3-carboxylic acids with aldehydes and amines can undergo cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones in glacial acetic acid under microwave irradiation. This demonstrates the use of T-BuNC as a new convertible isocyanide (Nikulnikov et al., 2009).

Hydrogen-Bonded Framework Structures

In certain pyrazolo[1,5-a]pyrimidines, molecules are linked by hydrogen bonds into chains containing different types of rings or into a three-dimensional framework structure. This is significant in the study of molecular interactions and crystalline structure formation (Portilla et al., 2006).

Synthesis of Pyrazole Carboxamides

A novel and efficient route has been developed for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating a versatile synthesis approach that could be significant in medicinal chemistry (Bobko et al., 2012).

Intermediate in mTOR Targeted PROTAC Molecule Synthesis

Tert-butyl pyrazolo[3,4-d]pyrimidine derivatives play a crucial role as intermediates in the synthesis of mTOR targeted PROTAC molecules, highlighting their importance in targeted drug development (Zhang et al., 2022).

Diastereoselective Synthesis

The diastereoselective synthesis of tert-butyl dihydropyrazolo[1,5-a]pyrimidines has been achieved, providing insights into stereoselectivity and regioselectivity in organic synthesis (Ivanov et al., 2019).

Future Directions

The future directions for research involving this compound could include further studies on its synthesis, structure, reactivity, and potential biological activities. This could involve both experimental studies and computational studies .

Properties

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)8(12)7-13-15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYGXEPZXQQAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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